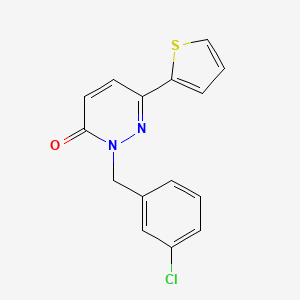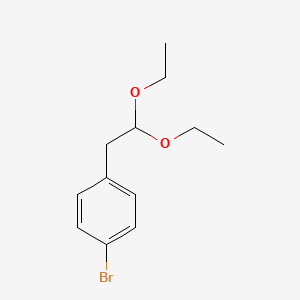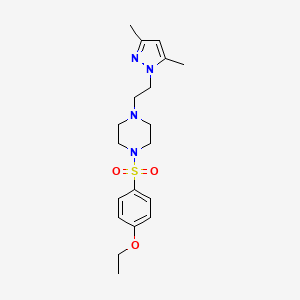
2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 3-chlorobenzyl group and a thiophen-2-yl group
Applications De Recherche Scientifique
2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-chlorobenzyl and thiophen-2-yl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridazinone core, followed by the addition of the appropriate halide derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: NaH, KOtBu, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazinones.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
2-(3-chlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
Uniqueness
2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the thiophen-2-yl group, which can impart different electronic and steric properties compared to phenyl or furan groups
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-4-1-3-11(9-12)10-18-15(19)7-6-13(17-18)14-5-2-8-20-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDYVNKKWTXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;perchlorate](/img/structure/B2423850.png)
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)


![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)
![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)
![4-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2423863.png)

![N-(4-ethoxyphenyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2423865.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{N-[(furan-2-yl)methyl]-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2423866.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2423868.png)

![2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2423870.png)
